molecular formula C18H19NO4 B5706798 methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate

methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate

Cat. No. B5706798
M. Wt: 313.3 g/mol
InChI Key: SOOANXLNMJBMGO-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate, also known as MDPB, is a chemical compound with potential applications in scientific research. It is a member of the benzoate ester family and has a molecular formula of C18H19NO4. In

Mechanism of Action

The mechanism of action of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate may also act on the central nervous system to reduce pain perception.
Biochemical and Physiological Effects:
methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has been shown to reduce inflammation and pain in animal models. It has also been reported to have a low toxicity profile, indicating its potential as a safe drug candidate. methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has been shown to have a half-life of approximately 4 hours in rats, indicating its potential for use in therapeutic applications.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity yield. It has also been shown to have a low toxicity profile, making it a safe candidate for use in animal studies. However, methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has limitations in terms of its solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate. One area of interest is the development of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate-based drugs for the treatment of inflammatory and pain-related conditions. Another area of interest is the study of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate's potential as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate and its potential applications in scientific research.

Synthesis Methods

Methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate can be synthesized by the reaction of 3-amino benzoic acid with 2,5-dimethylphenol and acetic anhydride to form an intermediate. The intermediate is then reacted with methyl chloroformate to form methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate. The synthesis method has been optimized to achieve a high yield of methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate with minimum impurities.

Scientific Research Applications

Methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has also been studied for its potential use in the treatment of cancer and infectious diseases.

properties

IUPAC Name

methyl 3-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-7-8-13(2)16(9-12)23-11-17(20)19-15-6-4-5-14(10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOANXLNMJBMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate

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